molecular formula C15H17ClN2O4S2 B2989663 1-{8-[(5-chlorothiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1903551-39-2

1-{8-[(5-chlorothiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2989663
CAS No.: 1903551-39-2
M. Wt: 388.88
InChI Key: ZROOOUXHWSOQGQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex bicyclic sulfonamide derivative characterized by an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety.

Properties

IUPAC Name

1-[8-(5-chlorothiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S2/c16-12-3-6-15(23-12)24(21,22)18-9-1-2-10(18)8-11(7-9)17-13(19)4-5-14(17)20/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROOOUXHWSOQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Cl)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-[(5-chlorothiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps. The key synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of the sulfonyl and pyrrolidine-2,5-dione groups. Reaction conditions often include the use of strong bases and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{8-[(5-chlorothiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

1-((1R,5S)-8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (): Key difference: Replacement of the 5-chlorothiophen-2-yl sulfonyl group with a 4-(trifluoromethoxy)phenyl sulfonyl group. However, the aromatic phenyl group may reduce selectivity due to increased non-specific binding .

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride ():

  • Key difference : Substitution of the sulfonyl-pyrrolidine-2,5-dione moiety with a pyridin-2-yloxy group.
  • Impact : The pyridine ring introduces basicity, increasing water solubility (as reflected in its dihydrochloride salt form). This contrasts with the sulfonyl-pyrrolidine-2,5-dione group, which likely reduces solubility but enhances enzyme-binding affinity .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound Compound
Molecular Weight ~450–470 g/mol (estimated) ~470–490 g/mol (estimated) 277.2 g/mol (exact)
Polarity Moderate (sulfonyl group) Low (trifluoromethoxy group) High (pyridine + HCl salt)
Predicted LogP ~2.5–3.0 ~3.5–4.0 ~1.0–1.5
Enzymatic Stability Moderate (chlorothiophene) High (trifluoromethoxy) Variable (pyridine metabolism)

Binding Affinity and Selectivity

  • Target Compound : The 5-chlorothiophen-2-yl sulfonyl group may interact with cysteine residues in enzyme active sites (e.g., proteases or kinases), as seen in sulfonamide-based inhibitors.
  • Compound : The trifluoromethoxy group’s strong electron-withdrawing nature could enhance binding to hydrophobic pockets but may increase off-target effects .
  • Compound : The pyridin-2-yloxy group likely engages in hydrogen bonding, favoring targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis involves challenging stereochemical control at the bicyclo[3.2.1]octane junction, similar to ’s compound .
  • Data Gaps: No direct pharmacological or ADME (absorption, distribution, metabolism, excretion) data are available for the target compound. Comparisons rely on extrapolation from structural analogues.

Biological Activity

1-{8-[(5-chlorothiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and pharmacological properties.

Structural Overview

The compound's molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of 348.42 g/mol. Its structure features a bicyclic framework that enhances its chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The structural characteristics enable effective binding to these targets, modulating their activity and potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These activities were assessed using broth microdilution methods, indicating the compound's potential as an antimicrobial agent .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory properties of derivatives related to this compound. The derivatives exhibited significant inhibition of PBMC proliferation under anti-CD3 stimulation, with some compounds achieving up to 85% inhibition at high concentrations .

Toxicity Assessment

Toxicity studies indicated that while low to medium concentrations (10 µg/mL to 50 µg/mL) did not induce apoptosis or necrosis in PBMCs, higher concentrations (100 µg/mL) resulted in reduced cell viability . This highlights the need for careful dosage considerations in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
Enzyme InhibitionInhibition of IL-6 and TNF-α
Antimicrobial ActivityEffective against S. aureus, E. coli
Anti-inflammatoryUp to 85% inhibition of PBMC proliferation
ToxicityViability reduction at high doses

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